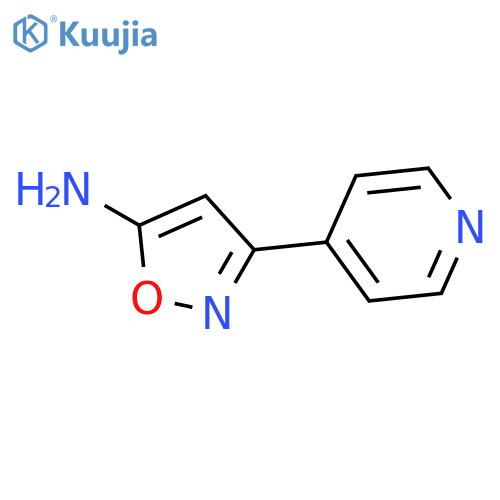Cas no 19790-96-6 (3-(4-Pyridinyl)-5-isoxazolamine)

19790-96-6 structure
商品名:3-(4-Pyridinyl)-5-isoxazolamine
3-(4-Pyridinyl)-5-isoxazolamine 化学的及び物理的性質
名前と識別子
-
- 3-(Pyridin-4-yl)isoxazol-5-amine
- 3-(4-pyridinyl)-5-Isoxazolamine
- 3-pyridin-4-yl-1,2-oxazol-5-amine
- 3-Pyridin-4-yl-isoxazol-5-ylamine
- 5-Isoxazolamine,3-(4-pyridinyl)
- 5-Isoxazolamine,3-(4-pyridinyl)-
- 3-(4-pyridinyl)-5-isoxazolamine(SALTDATA: FREE)
- 3-(4-pyridyl)-5-isoxazoleamine
- 3-(pyridin-4-yl)-1,2-oxazol-5-amine
- 5-Amino-3-(4-pyridyl)-isoxazol
- 5-amino-3-(4-pyridyl)-isoxazole
- 5-Amino-3-< 4-pyridyl> -isoxazol
- AC1Q51K0
- Ambcb4042602
- CTK8H4699
- STL243526
- SureCN2686660
- [3-(Pyridin-4-yl)isoxazol-5-yl]amine
- 5-Amino-3-(4-pyridyl)isoxazole
- 5-Isoxazolamine,3-(4-pyridinyl)-(9CI)
- CS-0157393
- VS-10080
- EN300-63889
- D94587
- SCHEMBL2686660
- AKOS009304857
- FT-0757615
- BXJIHGSHLZBSFO-UHFFFAOYSA-N
- 19790-96-6
- MFCD07787187
- Z381219862
- 5-Isoxazolamine, 3-(4-pyridinyl)-
- DTXSID80507906
- BBL030855
- DB-065951
- 3-(4-Pyridinyl)-5-isoxazolamine
-
- MDL: MFCD07787187
- インチ: InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2
- InChIKey: BXJIHGSHLZBSFO-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CN=C1)C2=NOC(=C2)N
計算された属性
- せいみつぶんしりょう: 161.05901
- どういたいしつりょう: 161.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 64.9Ų
じっけんとくせい
- 密度みつど: 1.276
- ふってん: 398.7±32.0 °C at 760 mmHg
- フラッシュポイント: 194.9±25.1 °C
- PSA: 64.94
- じょうきあつ: 0.0±0.9 mmHg at 25°C
3-(4-Pyridinyl)-5-isoxazolamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Pyridinyl)-5-isoxazolamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-63889-1.0g |
3-(pyridin-4-yl)-1,2-oxazol-5-amine |
19790-96-6 | 95.0% | 1.0g |
$173.0 | 2025-02-20 | |
| Enamine | EN300-63889-2.5g |
3-(pyridin-4-yl)-1,2-oxazol-5-amine |
19790-96-6 | 95.0% | 2.5g |
$306.0 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42650-5g |
3-(Pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 98% | 5g |
¥1145.0 | 2024-07-19 | |
| Chemenu | CM176246-10g |
3-(pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 95% | 10g |
$374 | 2021-08-05 | |
| Enamine | EN300-63889-5.0g |
3-(pyridin-4-yl)-1,2-oxazol-5-amine |
19790-96-6 | 95.0% | 5.0g |
$525.0 | 2025-02-20 | |
| Enamine | EN300-63889-0.25g |
3-(pyridin-4-yl)-1,2-oxazol-5-amine |
19790-96-6 | 95.0% | 0.25g |
$86.0 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42650-1g |
3-(Pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 98% | 1g |
¥230.0 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1199682-5g |
3-(Pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 95% | 5g |
$400 | 2024-07-23 | |
| TRC | B525693-100mg |
3-(4-Pyridinyl)-5-isoxazolamine |
19790-96-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD102224-5g |
3-(Pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 98% | 5g |
¥2058.0 | 2022-03-01 |
3-(4-Pyridinyl)-5-isoxazolamine 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
19790-96-6 (3-(4-Pyridinyl)-5-isoxazolamine) 関連製品
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19790-96-6)3-(Pyridin-4-yl)isoxazol-5-amine

清らかである:99%
はかる:5g
価格 ($):180.0